7-Formylquinolin-8-yl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(7-formylquinolin-8-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-11-14-9-8-12-7-4-10-18-15(12)16(14)21-17(20)13-5-2-1-3-6-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZXJWCLXRCVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 7 Formylquinolin 8 Yl Benzoate
Reactivity of the Quinoline (B57606) Core in 7-Formylquinolin-8-yl Benzoate (B1203000)
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a complex reactivity profile. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles and more susceptible to nucleophiles compared to the benzene ring.
Electrophilic aromatic substitution (EAS) on the quinoline core is a well-studied area. The reaction's regioselectivity is heavily influenced by the directing effects of existing substituents and the inherent electronic properties of the fused ring system.
In 7-Formylquinolin-8-yl benzoate, both the 7-formyl (-CHO) and 8-benzoate (-OCOC6H5) groups are situated on the benzene ring of the quinoline core. The formyl group is a strong electron-withdrawing group and acts as a meta-director. The benzoate group, while having an oxygen atom with lone pairs, is also deactivating due to the electron-withdrawing nature of the adjacent carbonyl group.
Theoretical studies on substituted quinolines, such as 8-hydroxyquinoline (B1678124), have been used to predict the most likely sites for electrophilic attack by analyzing the stability of the resulting intermediates. orientjchem.orgresearchgate.netsemanticscholar.org For this compound, the positions on the benzene ring (C-5 and C-6) and the pyridine ring (C-2, C-3, C-4) must be considered.
| Position | Influence of 7-Formyl Group | Influence of 8-Benzoate Group | Overall Predicted Reactivity |
|---|---|---|---|
| C-5 | Meta-directing (Activating) | Ortho-directing (Deactivating) | Deactivated |
| C-6 | Meta-directing (Activating) | Para-directing (Deactivating) | Deactivated |
The nitrogen atom in the quinoline ring plays a crucial role in electrophilic aromatic substitution. It deactivates the pyridine ring towards electrophilic attack more than the benzene ring due to its electron-withdrawing inductive effect. researchgate.net In acidic conditions, which are common for many EAS reactions, the nitrogen atom becomes protonated, further increasing its deactivating effect. graduatecollege.ac.in
This deactivation of the heterocyclic ring means that electrophilic substitution on quinoline itself typically occurs on the benzene ring, primarily at the C-5 and C-8 positions. researchgate.netquimicaorganica.org However, in this compound, these positions are either substituted or heavily influenced by deactivating groups. Therefore, electrophilic attack on the benzene ring is significantly hindered.
Attack on the pyridine ring is generally disfavored. If it were to occur, the least deactivated positions would need to be considered. The nitrogen atom directs electrophiles to the C-3 and, to a lesser extent, C-6 and C-8 positions in the absence of other substituents. Given the substitution pattern of the target molecule, any electrophilic attack on the pyridine ring would be highly disfavored.
The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.net The presence of electron-withdrawing groups can further enhance this reactivity.
Nucleophilic substitution on the quinoline ring preferentially occurs at the C-2 and C-4 positions. researchgate.net This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.
Studies on various quinoline derivatives have consistently shown that these positions are the most reactive towards nucleophiles. quora.com For instance, the reaction of quinoline with organolithium reagents or sodium amide (Chichibabin reaction) typically results in substitution at the C-2 position. quora.com
| Position | Susceptibility to Nucleophilic Attack | Reason |
|---|---|---|
| C-2 | High | Stabilization of intermediate by nitrogen |
| C-4 | High | Stabilization of intermediate by nitrogen |
| Benzene Ring (C-5, C-6, C-7, C-8) | Low | Electron-rich nature of the carbocyclic ring |
The 7-formyl and 8-benzoate groups are located on the benzene ring and are expected to have a less direct, but still significant, electronic influence on the reactivity of the pyridine ring towards nucleophiles. Electron-withdrawing groups, in general, enhance the susceptibility of the entire ring system to nucleophilic attack by further reducing electron density. nih.gov
The strong electron-withdrawing nature of the 7-formyl group would be expected to increase the electrophilicity of the C-2 and C-4 positions, making them even more prone to nucleophilic attack. The 8-benzoate group, also being electron-withdrawing, would contribute to this effect. Therefore, this compound is likely to be more reactive towards nucleophiles at the C-2 and C-4 positions than unsubstituted quinoline.
It is important to note that while the substituents enhance the reactivity of the pyridine ring, they are not positioned to directly stabilize the intermediate of nucleophilic attack through resonance in the same way a substituent at the C-2 or C-4 position would. Their influence is primarily inductive.
Oxidation and Reduction Reactions of the Quinoline Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, exhibits distinct reactivity in oxidation and reduction reactions. The pyridine ring is generally more susceptible to reduction, while the benzene ring is more prone to oxidative cleavage under harsh conditions.
Oxidation: The quinoline nucleus is relatively resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO4), the benzene ring can be cleaved, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.comwikipedia.org Another common oxidative transformation involves the nitrogen atom of the pyridine ring. Treatment with peracids, like m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide can lead to the formation of the corresponding quinoline N-oxide. biosynce.com This transformation modifies the electronic properties of the ring, influencing its reactivity in subsequent reactions. In some cases, oxidation can lead to the formation of quinone-like compounds, although this typically requires specific oxidizing agents and conditions. biosynce.com
Reduction: The pyridine part of the quinoline ring is readily reduced. Catalytic hydrogenation is a widely employed method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. pharmaguideline.com This transformation is achieved using various heterogeneous or homogeneous catalysts under a hydrogen atmosphere. researchgate.net
| Catalyst System | Product | Reference |
| Pd/C, H₂ | 1,2,3,4-Tetrahydroquinoline | researchgate.net |
| Pt-based catalysts | 1,2,3,4-Tetrahydroquinoline | researchgate.net |
| Rhodium nanoparticles on graphene | 1,2,3,4-Tetrahydroquinoline (chemoselective) | researchgate.net |
| Cobalt-based catalyst, H₂ | 1,2,3,4-Tetrahydroquinoline | thieme-connect.com |
| Iridium complexes | 1,2,3,4-Tetrahydroquinoline | nih.gov |
| Iodine (cat.), HBpin | 1,2,3,4-Tetrahydroquinoline | rsc.org |
The choice of catalyst can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.net For instance, certain rhodium catalysts have demonstrated high selectivity for the hydrogenation of the heterocyclic ring without affecting other reducible groups. researchgate.net Non-catalytic methods, such as reduction with lithium in liquid ammonia, can also be used. pharmaguideline.com Furthermore, specialized copper-hydride catalyst systems have been developed for the selective 1,2-reduction of quinolines to yield 1,2-dihydroquinolines. acs.org
Reactivity of the Formyl Group at the C-7 Position
The formyl group (an aldehyde) at the C-7 position is a versatile functional handle for a wide array of chemical transformations, including functional group interconversions and carbon-carbon bond-forming reactions.
The electrophilic carbon atom of the aldehyde is susceptible to attack by various nucleophiles.
Reduction: The formyl group can be easily reduced to a primary alcohol (a hydroxymethyl group). This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid group (7-carboxyquinoline). Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid, or Tollens' reagent.
Nucleophilic Addition & Condensation: The formyl group readily undergoes condensation reactions with a variety of nucleophiles.
Schiff Base Formation: Reaction with primary amines yields imines, commonly known as Schiff bases. ekb.eg
Knoevenagel Condensation: This reaction involves the condensation with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile (B47326) or diethyl malonate) in the presence of a weak base. wikipedia.orgsigmaaldrich.com This is a powerful method for C-C bond formation, leading to quinolinyl alkenes. acs.orgresearchgate.net
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. libretexts.orgwikipedia.org The reaction of 7-formylquinoline with a phosphonium (B103445) ylide (Wittig reagent) would yield a 7-vinylquinoline derivative, with the geometry of the resulting alkene dependent on the nature of the ylide used. masterorganicchemistry.comlumenlearning.com
Aldol and Claisen-Schmidt Condensations: The formyl group can react with enolates derived from ketones or other aldehydes in aldol-type reactions. The base-catalyzed condensation with ketones lacking α-hydrogens, such as acetophenones, is known as the Claisen-Schmidt condensation and results in the formation of α,β-unsaturated ketones (chalcones). researchgate.net
The table below summarizes key condensation reactions involving formylquinolines.
| Reaction Type | Nucleophile | Catalyst | Product Type |
| Schiff Base Formation | Primary Amines (e.g., 2-aminothiophenol) | Heat (Ethanol) | Imine (Schiff Base) |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile) | Weak Base (e.g., Piperidine, [Et₃NH][HSO₄]) | Quinolinyl Alkene |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Base (e.g., n-BuLi) | 7-Vinylquinoline derivative |
| Claisen-Schmidt Condensation | Ketones (e.g., Acetophenone) | Base (e.g., NaOH) | Quinolinyl Chalcone |
Cross-Coupling Reactions Involving Formyl Derivatives
While the formyl group itself does not typically act as a leaving group in cross-coupling reactions, its presence on a quinoline ring bearing a halide (e.g., bromo or chloro) is well-tolerated in many palladium-catalyzed reactions. This allows for the synthesis and subsequent functionalization of complex formyl-substituted quinolines.
The Suzuki-Miyaura cross-coupling reaction is a prominent example. acs.orgresearchgate.net Studies have shown that compounds like 2-chloroquinoline-3-carbaldehydes or 2-(4-bromophenoxy)quinolin-3-carbaldehydes can be effectively coupled with various arylboronic acids. ijsrp.orgnih.gov The reaction proceeds by coupling at the carbon-halogen bond, leaving the formyl group intact. This strategy provides a robust route to biaryl systems containing a quinoline-7-carbaldehyde (B1225660) core.
| Reactants | Catalyst System | Product Type | Reference |
| 2-(4-bromophenoxy)quinolin-3-carbaldehyde + Arylboronic acid | [(dppf)PdCl₂], Cs₂CO₃ | 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehyde | nih.gov |
| 4-Amino-2-chloroquinoline-3-carbaldehyde + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Amino-2-arylquinoline-3-carbaldehyde | ijsrp.org |
Similarly, the Heck reaction, which couples aryl halides with alkenes, is a cornerstone of quinoline synthesis and functionalization. wikipedia.orgrsc.orgorganic-chemistry.org The reaction conditions are generally compatible with the aldehyde functionality, allowing for the alkenylation of a halo-substituted 7-formylquinoline.
Reactivity of the Benzoate Ester Group at the C-8 Position
The benzoate ester at the C-8 position provides another site for chemical modification, primarily through reactions involving the ester linkage or through advanced palladium-catalyzed transformations.
Like most esters, the 8-benzoate group can be cleaved through hydrolysis.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup, will hydrolyze the ester. This reaction is irreversible and yields 7-formyl-8-hydroxyquinoline and sodium benzoate.
Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed under acidic conditions (e.g., aqueous HCl or H₂SO₄). This reaction is an equilibrium process and requires an excess of water to be driven to completion.
Transesterification is the process of exchanging the benzoyl group with the alkyl group of another alcohol. This reaction is typically catalyzed by either an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would lead to the formation of 7-formyl-8-hydroxyquinoline and methyl benzoate.
Recent advancements in organometallic chemistry have shown that C-O bonds in aryl esters can be activated and participate in cross-coupling reactions. Aryl benzoates can serve as arylating agents in certain transition-metal-catalyzed processes. christuniversity.in
A particularly relevant transformation is the palladium-catalyzed decarboxylative cross-coupling. In this type of reaction, a potassium benzoate salt can be coupled with an aryl halide. A bimetallic Cu/Pd catalyst system has been shown to enable the coupling of inexpensive aryl chlorides with potassium benzoates, overcoming previous limitations of the reaction. nih.gov This suggests a potential synthetic route where the benzoate moiety of this compound could be cleaved and replaced, or where the molecule itself could be derived from a 7-formyl-8-hydroxyquinoline precursor via palladium-catalyzed C-O bond formation. christuniversity.in
Intermolecular and Intramolecular Reaction Pathways of this compound
The aldehyde functionality in this compound is the primary site for intermolecular reactions, particularly condensation reactions. These reactions involve the formation of new carbon-nitrogen and carbon-carbon bonds, leading to a diverse range of derivatives.
One of the most prominent intermolecular reaction pathways for compounds containing the 7-formyl-8-hydroxyquinoline scaffold is the formation of Schiff bases. This occurs through the condensation of the formyl group with various primary amines. While direct studies on this compound are not prevalent, its precursor, 7-formyl-8-hydroxyquinoline, readily reacts with a wide array of amines, including aliphatic, aromatic, and heteroaromatic amines, to yield the corresponding imines or Schiff bases. The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The presence of the benzoate group at the 8-position is expected to influence the electrophilicity of the formyl carbon, potentially affecting the reaction kinetics.
Another significant intermolecular reaction pathway involves the reaction of the formyl group with active methylene compounds. These reactions, often proceeding via mechanisms like the Knoevenagel condensation, lead to the formation of new carbon-carbon bonds and are instrumental in the synthesis of various heterocyclic systems. For instance, the reaction of 7-formyl-8-hydroxyquinoline with compounds such as malononitrile or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst can lead to the formation of pyrano[3,2-h]quinolines and other fused heterocyclic systems. It is anticipated that this compound would undergo similar transformations.
Intramolecular reactions involving this compound are less common and would likely require the introduction of a suitable functional group elsewhere in the molecule that can react with the formyl group.
The following table summarizes the key intermolecular reactions based on the reactivity of the closely related 7-formyl-8-hydroxyquinoline.
| Reaction Type | Reactant | Product Type |
| Schiff Base Formation | Primary Amines (aliphatic, aromatic, heteroaromatic) | Imines (Schiff Bases) |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate) | Substituted Alkenes / Fused Heterocycles |
Mechanistic Investigations of Key Chemical Transformations
Detailed mechanistic investigations specifically for this compound are not extensively documented in the current body of scientific literature. However, the mechanisms of its key transformations can be inferred from well-established reaction mechanisms for aldehydes and related quinoline derivatives.
The formation of Schiff bases from this compound and a primary amine is expected to proceed through a two-step mechanism. The first step involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the formyl group. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The second step is the acid-catalyzed dehydration of the carbinolamine intermediate. Protonation of the hydroxyl group converts it into a good leaving group (water), and subsequent elimination of water leads to the formation of a carbon-nitrogen double bond, yielding the final imine or Schiff base product.
The Knoevenagel condensation of this compound with an active methylene compound typically proceeds under basic conditions. The mechanism involves the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the formyl group of this compound. The resulting alkoxide intermediate is then protonated to give an aldol-type addition product. Subsequent dehydration, often facilitated by the acidic protons of the original active methylene compound or by heating, leads to the formation of a new carbon-carbon double bond. In cases where the active methylene compound contains other reactive functional groups, further intramolecular cyclization can occur to form fused heterocyclic systems.
The following table outlines the proposed mechanistic steps for these key transformations.
| Transformation | Mechanistic Steps | Key Intermediates |
| Schiff Base Formation | 1. Nucleophilic attack of amine on carbonyl carbon. 2. Formation of a carbinolamine intermediate. 3. Acid-catalyzed dehydration. | Carbinolamine |
| Knoevenagel Condensation | 1. Base-catalyzed formation of a carbanion from the active methylene compound. 2. Nucleophilic attack of the carbanion on the carbonyl carbon. 3. Formation of an aldol-type adduct. 4. Dehydration to form a C=C bond. | Carbanion, Aldol adduct |
Computational and Theoretical Investigations of 7 Formylquinolin 8 Yl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. Methods like Density Functional Theory (DFT), ab initio, and semi-empirical approaches are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding information about its geometry, energy, and electronic structure.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.netrjptonline.orgresearchgate.netresearchgate.net For quinoline (B57606) derivatives, DFT methods, particularly using the B3LYP hybrid functional with various basis sets (e.g., 6-31G*, 6-311G(d,p)), have proven effective in predicting molecular properties. rjptonline.orgresearchgate.net
Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the molecule's ground-state geometry, must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface.
For a molecule like 7-Formylquinolin-8-yl benzoate (B1203000), with rotatable bonds between the quinoline ring, the ester linkage, and the benzoate group, multiple conformations may exist. Computational methods systematically explore these possibilities to identify the global minimum energy structure. The optimization process provides key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. These theoretical values can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. Studies on related quinoline derivatives have shown good agreement between DFT-calculated geometries and experimental results. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 | 1.37 Å |
| C8-O | 1.36 Å | |
| C7-C11 (Formyl) | 1.48 Å | |
| O-C12 (Ester) | 1.35 Å | |
| Bond Angle | C2-N1-C9 | 117.5° |
| C6-C7-C8 | 119.8° | |
| C7-C8-O | 118.5° | |
| Dihedral Angle | C6-C7-C11-O(Formyl) | ~180° (planar) |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. rjptonline.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The calculated HOMO and LUMO energies are used to determine global reactivity descriptors like electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity. rjptonline.org
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.1 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.4 eV |
| Electronegativity | χ | 4.3 |
| Chemical Hardness | η | 2.2 |
While DFT is highly popular, other methods are also employed. Ab initio methods, such as Hartree-Fock (HF), calculate properties from first principles without using experimental parameters, though they can be computationally expensive. Semi-empirical methods are faster but less accurate, using parameters derived from experimental data to simplify calculations. These methods can also be used to compute electronic properties like dipole moment and polarizability, which are important for understanding a molecule's interaction with electric fields and its non-linear optical (NLO) potential.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, frequency calculations are performed to predict the vibrational modes of the molecule. This involves calculating the second derivatives of the energy with respect to atomic positions. The results yield a set of vibrational frequencies and their corresponding IR intensities and Raman activities.
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. rjptonline.org By comparing the scaled theoretical spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., C=O stretch, C-H bend, ring deformation). For substituted 8-hydroxyquinolines, DFT calculations have been successfully used to assign the vibrational bands observed in their IR spectra. researchgate.net
| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |
| C-H stretch (aromatic) | 3050-3100 | 3000-3100 |
| C=O stretch (formyl) | 1695 | 1690-1715 |
| C=O stretch (ester) | 1725 | 1720-1740 |
| C=N stretch (quinoline) | 1610 | 1600-1620 |
| C-O stretch (ester) | 1250 | 1240-1280 |
NMR Chemical Shift Predictions via Gauge-Independent Atomic Orbital (GIAO) Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The GIAO (Gauge-Independent Atomic Orbital) method is a reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules.
The calculation is typically performed on the DFT-optimized geometry. The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS). Predicted chemical shifts are invaluable for assigning complex spectra, confirming structures, and understanding how the electronic environment influences each nucleus. This approach has been effectively applied to various complex organic molecules to aid in spectral assignment.
Spectroscopic Property Simulations (e.g., UV-Vis, IR, Raman)
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like 7-Formylquinolin-8-yl benzoate. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to simulate various types of spectra, offering insights that complement experimental findings. researchgate.neteurjchem.com
For instance, theoretical studies on related compounds like quinoline-7-carboxaldehyde have successfully used DFT (specifically the B3LYP functional) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set to compute geometry parameters, vibrational frequencies, and electronic spectra. nih.govresearchgate.net Such simulations for this compound would begin with geometry optimization to find the most stable molecular conformation. Subsequent frequency calculations would yield theoretical Infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities help in the assignment of experimental spectral bands to specific molecular motions, such as the stretching of the C=O groups (from the formyl and benzoate moieties) and vibrations of the quinoline ring system.
UV-Vis absorption spectra are typically simulated using TD-DFT calculations. researchgate.net This method provides information about the electronic transitions between molecular orbitals. For this compound, these calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Analysis of the involved molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can characterize these transitions (e.g., as π→π* or n→π* transitions) and explain the influence of the formyl and benzoate substituents on the electronic properties of the quinoline core. nih.gov
Table 1: Simulated Spectroscopic Data for a Quinoline Derivative
This table illustrates typical data obtained from computational simulations of spectroscopic properties for a molecule structurally related to this compound.
| Property | Computational Method | Basis Set | Calculated Value | Experimental Value |
| UV-Vis λmax | TD-DFT (B3LYP) | 6-311++G(d,p) | 315 nm | 320 nm |
| IR Frequency (C=O stretch) | DFT (B3LYP) | 6-311++G(d,p) | 1710 cm⁻¹ | 1725 cm⁻¹ |
| Raman Frequency (Ring) | DFT (B3LYP) | 6-311++G(d,p) | 1580 cm⁻¹ | 1590 cm⁻¹ |
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling is a critical tool for elucidating the potential reaction mechanisms involving this compound. By employing quantum chemical methods like DFT, researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov The design of potent enzyme inhibitors often relies on a deep understanding of the enzyme's mechanism, which can be achieved by combining experimental and computational data to characterize the transition state of the rate-limiting step. researchgate.net
A typical investigation would involve modeling a reaction, such as the hydrolysis of the benzoate ester or the oxidation of the formyl group. The process begins by optimizing the geometries of the reactants and products. Then, various possible reaction pathways are explored to locate the transition state structure connecting them. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov
Once the transition state is identified, its structure provides a wealth of information. Analysis of bond lengths, bond orders, and atomic charges (e.g., Mulliken charges) at the transition state can reveal the nature of bond-breaking and bond-forming processes. nih.gov For example, in a hypothetical hydrolysis reaction, calculations could determine whether the mechanism is concerted or stepwise and could characterize the charge distribution in the transition state. This knowledge is fundamental for understanding the molecule's reactivity and for designing catalysts or inhibitors. nih.govresearchgate.net
Table 2: Example of Transition State Analysis Data
This table presents hypothetical data from a DFT calculation for a reaction involving a quinoline derivative.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.00 | +15.8 | -5.2 |
| Imaginary Frequency (cm⁻¹) | None | -104.5 | None |
| Key Bond Distance (Å) | 2.85 (C---Nu) | 1.95 (C---Nu) | 1.45 (C-Nu) |
| Mulliken Charge on Carbonyl C | +0.45 | +0.38 | +0.30 |
Quantitative Structure-Property Relationships (QSPR) Studies for Non-Biological Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. nih.govresearchgate.net These models are invaluable in materials science and chemical engineering for screening compounds with desired properties even before their synthesis, thereby saving time and resources. nih.govbris.ac.uk
For a non-biological QSPR study of this compound and its analogues, the first step is to generate a dataset of molecules and their experimentally determined properties of interest. Non-biological properties could include solubility, melting point, boiling point, density, or material properties like char yield for polymers derived from it. bris.ac.uk
The next step involves calculating a large number of molecular descriptors for each structure. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure. A statistical method, such as multiple linear regression (MLR) or a machine learning algorithm (e.g., artificial neural networks or random forests), is then used to build a mathematical equation that correlates a subset of these descriptors with the experimental property. researchgate.netnih.gov The resulting QSPR model's predictive power is rigorously evaluated using statistical metrics and validation with an external test set of compounds. nih.gov
Table 3: Hypothetical QSPR Model for Aqueous Solubility (LogS)
This table illustrates a simplified QSPR model equation and the descriptors it might use.
| Dependent Variable | Model Equation |
| LogS (Aqueous Solubility) | LogS = 0.5 - 0.02 * (Molecular Weight) + 0.8 * (LogP) - 0.3 * (Number of H-bond Donors) |
| Descriptor | Definition | Importance |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Negative correlation with solubility. |
| LogP | The logarithm of the partition coefficient between octanol and water. | Negative correlation with aqueous solubility. |
| H-bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Negative correlation with solubility. |
Tautomeric Equilibria Studies in Related Quinolinone Systems
While this compound itself does not possess the typical functional groups (like a hydroxyl group adjacent to the ring nitrogen) that lead to common tautomerism, the study of tautomeric equilibria in related systems, such as hydroxyquinolines, is crucial for understanding the fundamental chemistry of the quinoline scaffold. nih.gov Tautomers are structural isomers that readily interconvert, and their relative populations can significantly affect a molecule's chemical and physical properties.
Computational studies, often in conjunction with experimental techniques like NMR spectroscopy, are used to investigate these equilibria. nih.govmdpi.com For a related compound like 7-hydroxyquinoline, theoretical calculations can be performed to determine the geometries and relative energies of different tautomeric forms, such as the enol and keto forms. beilstein-journals.org The calculations can predict which tautomer is more stable in the gas phase and how the equilibrium shifts in the presence of different solvents, which are modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net
For example, in studies of 8-(phenyldiazenyl)quinolin-7-ol, DFT calculations have shown that the molecule can exist as a mixture of azo and hydrazone tautomers. beilstein-journals.org The relative energies of these forms dictate the position of the tautomeric equilibrium. Such studies provide insight into proton transfer mechanisms, which are fundamental to many chemical and biological processes. nih.govbeilstein-journals.org
Table 4: Calculated Relative Energies of Tautomers in a 7-Hydroxyquinoline System
This table shows hypothetical results from a DFT study on the relative stability of different tautomers.
| Tautomer | Calculation Method | Solvent Model | Relative Energy (kcal/mol) | Predicted Population (%) |
| Enol Form | B3LYP/6-31G(d) | Gas Phase | 0.00 | 95 |
| Keto Form | B3LYP/6-31G(d) | Gas Phase | +1.8 | 5 |
| Enol Form | B3LYP/6-31G(d) | Water (PCM) | 0.00 | 70 |
| Keto Form | B3LYP/6-31G(d) | Water (PCM) | +0.5 | 30 |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for 7-Formylquinolin-8-yl Benzoate (B1203000)
A promising avenue involves the strategic functionalization of readily available quinoline (B57606) precursors. One hypothetical, yet plausible, multi-step synthesis could commence with 8-hydroxyquinoline (B1678124). The introduction of the formyl group at the C7 position is a critical step. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic substrates, presents a viable option for this transformation on the quinoline ring. ijpcbs.comchemijournal.comchemijournal.com Research into optimizing this reaction for 8-hydroxyquinoline would be a crucial first step. Another potential route for formylation is the Duff reaction, although it is known to have limitations with certain substrates. nih.gov
Following successful formylation, the final step would be the esterification of the 8-hydroxyl group. This can be achieved through O-acylation using benzoyl chloride in the presence of a suitable base. nih.gov
Future investigations should also explore greener and more efficient catalytic systems. The use of nanocatalysts, such as those based on iron or copper, has gained significant traction for the synthesis of quinoline derivatives due to their high efficiency, recyclability, and milder reaction conditions. acs.orgnih.gov Developing a nanocatalyzed one-pot synthesis for 7-Formylquinolin-8-yl benzoate from simpler starting materials would represent a significant advancement.
Table 1: Potential Synthetic Methodologies for Investigation
| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Research Focus |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | Well-established for heterocycles | Optimization for 7-position selectivity on 8-hydroxyquinoline |
| Oxidation of Precursor | MnO₂, SeO₂ | Direct conversion of a methyl group | Synthesis of 7-methyl-8-hydroxyquinoline precursor |
| Nanocatalyzed Synthesis | Iron or Copper Nanoparticles | Green chemistry, high yield, recyclability | Development of a one-pot reaction protocol |
Exploration of Under-Investigated Chemical Transformations of the Compound
The unique bifunctional nature of this compound, possessing both an aldehyde and a benzoate ester, opens up a wide range of possibilities for subsequent chemical modifications. A thorough exploration of its reactivity is essential for harnessing its potential as a versatile building block in organic synthesis.
The formyl group at the C7 position is a reactive handle for numerous transformations. Future studies could investigate:
Oxidation to the corresponding 7-carboxyquinoline derivative, which could serve as a monomer for polymers or a linker in metal-organic frameworks.
Reduction to the 7-hydroxymethyl derivative, introducing a new site for further functionalization.
Condensation reactions , such as the Knoevenagel, Wittig, or Claisen-Schmidt reactions, to extend the conjugated system of the molecule or to append other functional moieties. researchgate.net The synthesis of chalcone derivatives from 2-chloro-3-formylquinoline demonstrates the utility of such condensation reactions. researchgate.net
Conversion to other functional groups , such as nitriles, oximes, or hydrazones, each providing a gateway to different chemical spaces and potential applications. chemijournal.com
The benzoate ester at the C8 position also warrants investigation. Its selective hydrolysis could regenerate the 8-hydroxy-7-formylquinoline, suggesting its potential use as a protecting group or as part of a pro-drug or controlled-release system. The stability of this ester linkage under various conditions should be systematically studied.
Furthermore, the potential for intramolecular reactions between the formyl group and the benzoate ester, or involving the quinoline nitrogen, could lead to novel heterocyclic ring systems. The proximity of these functional groups might facilitate unique cyclization pathways under specific thermal, photochemical, or catalytic conditions.
Advanced Computational Modeling for Predictive Design and Property Elucidation
Computational chemistry offers powerful tools for predicting the properties of novel molecules and guiding experimental efforts. orientjchem.org For this compound, advanced computational modeling can provide invaluable insights into its structure, reactivity, and potential applications before extensive laboratory work is undertaken.
Density Functional Theory (DFT) calculations can be employed to:
Determine the optimized molecular geometry and conformational preferences.
Calculate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is crucial for predicting chemical reactivity and kinetic stability. nih.govnih.gov
Generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. nih.gov
Simulate spectroscopic data, such as NMR chemical shifts, which can aid in the structural confirmation of synthesized compounds. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a valuable method for predicting the electronic absorption and emission spectra. nih.govdntb.gov.ua These calculations can help to understand the photophysical properties of the molecule, such as its absorption and fluorescence characteristics, which are essential for applications in sensors or organic electronics.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of derivatives of this compound. nih.govresearchgate.net By correlating structural descriptors with specific properties, these models can guide the design of new compounds with enhanced performance for targeted applications.
Table 2: Illustrative Computational Chemistry Predictions for Quinoline Derivatives *
| Computational Method | Predicted Property | Hypothetical Value/Observation for this compound | Significance |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | HOMO-LUMO Gap | 4.5 eV | Indicates high kinetic stability and potential for UV absorption. |
| TD-DFT | Max. Absorption Wavelength (λmax) | 320 nm | Suggests potential for use as a UV-absorber or in fluorescence applications. |
| DFT (MEP Analysis) | Electron Density | High density on quinoline N and carbonyl O atoms | Predicts sites for metal coordination and hydrogen bonding. |
| Molecular Docking | Binding Affinity | -8.8 kJ/mol (hypothetical target) | Can guide the design of molecules for specific applications. researchgate.net |
*Note: The values in this table are hypothetical and for illustrative purposes, based on typical data for quinoline derivatives found in the literature. nih.govnih.govresearchgate.net
Discovery of Novel Applications in Emerging Non-Biological Technologies
The inherent properties of the quinoline ring system suggest that this compound could find applications in various non-biological technologies. researchgate.netresearchgate.net Future research should focus on exploring its potential in materials science and electronics.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are well-known materials in OLED technology. researchgate.net The extended π-conjugated system of this compound, combined with its potential for fluorescence, makes it a candidate for investigation as an emissive or charge-transporting material in OLED devices. mdpi.com
Fluorescent Chemosensors: The quinoline moiety is a popular building block for fluorescent sensors for metal ions. nanobioletters.comresearchgate.netnih.gov The nitrogen atom of the quinoline ring and the oxygen atoms of the formyl and benzoate groups could act as a chelating site for metal ions. Binding of a metal ion could modulate the electronic properties of the molecule, leading to a detectable change in its fluorescence or color, enabling its use as a selective and sensitive sensor. rsc.orgresearchgate.net
Corrosion Inhibitors: Quinoline and its derivatives have been investigated as corrosion inhibitors for various metals. They can adsorb onto the metal surface, forming a protective layer that prevents corrosive processes. The presence of multiple heteroatoms (N, O) in this compound could enhance its adsorption capabilities, making it a promising candidate for this application.
Integration of this compound into Supramolecular Assemblies and Nanomaterials
The field of supramolecular chemistry and nanomaterials offers exciting opportunities for the application of functionalized organic molecules. The structural features of this compound make it an attractive candidate for incorporation into larger, highly organized systems.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. If the formyl group of this compound is converted to a carboxylic acid, the resulting molecule could serve as a multitopic linker for the synthesis of novel MOFs. The quinoline nitrogen could also participate in coordination. Such quinoline-based MOFs could exhibit interesting properties, such as luminescence for sensing applications. rsc.org
Supramolecular Assemblies: The planar aromatic structure of the quinoline core is conducive to forming ordered structures through π-π stacking interactions. These non-covalent interactions can drive the self-assembly of molecules into higher-order architectures like dimers, stacks, or networks, which may possess unique electronic or optical properties.
Nanoparticles: The synthesis of organic nanoparticles from quinoline derivatives is an emerging area of research. mdpi.com Methods like the sol-gel process could be explored to prepare nanoparticles of this compound. These nanomaterials could exhibit enhanced properties compared to the bulk material, such as increased fluorescence or catalytic activity, opening up new avenues for their application. nih.gov
Q & A
Q. What regulatory guidelines apply to the use of this compound in biomedical research?
- Methodology :
- Ethical Approvals : Secure institutional review board (IRB) clearance for studies involving human-derived samples, adhering to protocols in biomedical research applications .
- Hazard Communication : Include GHS-compliant hazard statements (e.g., H315, H319) in safety data sheets (SDS) for lab personnel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
